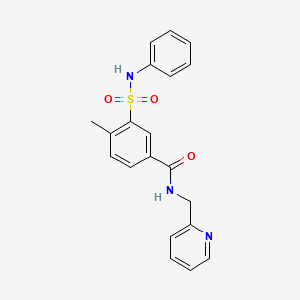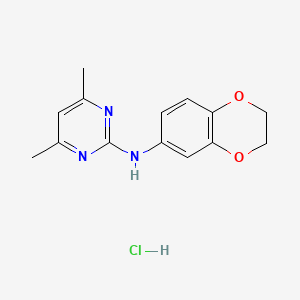![molecular formula C22H21N7OS B4165379 1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B4165379.png)
1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone
Overview
Description
1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone is a complex organic compound that features a quinoline core structure with a piperazine and tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone typically involves multi-step organic reactions. One common route includes the formation of the quinoline core followed by the introduction of the piperazine and tetrazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine and tetrazole groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core structure and have similar biological activities.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate are used as anthelmintics.
Tetrazole derivatives: Compounds like losartan and candesartan are used as antihypertensive agents.
Uniqueness
1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone is unique due to the combination of the quinoline, piperazine, and tetrazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c30-21(16-31-20-11-10-17-6-4-5-9-19(17)23-20)27-12-14-28(15-13-27)22-24-25-26-29(22)18-7-2-1-3-8-18/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNATXTZRQQWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4165297.png)
![1-BENZYL-5-BROMO-3-[2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4165298.png)

![2-(4-fluorobenzenesulfonyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4165335.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4165343.png)

![9-oxo-N-[3-[(9-oxobicyclo[3.3.1]nonane-3-carbonyl)amino]phenyl]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165350.png)
![1'-acetyl-6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B4165353.png)
![1-[3-[4-(5-Chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea](/img/structure/B4165366.png)
![N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B4165387.png)
![N,N'-bis[4-(propan-2-ylsulfamoyl)phenyl]hexanediamide](/img/structure/B4165394.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)
